(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid is a multicopper oxidase enzyme that was first discovered in 1883. It is widely distributed across all kingdoms of life, including plants, fungi, bacteria, and insects . This compound catalyzes the oxidation of a variety of phenolic substrates, leading to the formation of radicals and the reduction of oxygen to water . This enzyme plays a crucial role in various biological processes, including lignin degradation, pigment formation, and detoxification of environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid can be produced through various biotechnological methods. One common approach involves the cultivation of fungi or bacteria that naturally produce laccase. The enzyme is then extracted and purified from the culture medium .
Industrial Production Methods: Industrial production of laccase often involves the use of genetically modified microorganisms to enhance yield and stability. Immobilization techniques, such as binding laccase to solid supports, are also employed to improve enzyme recovery and reuse .
Chemical Reactions Analysis
Types of Reactions: (2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid primarily catalyzes oxidation reactions. It can oxidize phenols, aromatic amines, and other substrates by transferring electrons to molecular oxygen, which is reduced to water .
Common Reagents and Conditions: this compound-mediated reactions typically require mild conditions, such as neutral pH and ambient temperature. Mediators, such as 2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), are often used to enhance the enzyme’s activity and broaden its substrate range .
Major Products: The major products of laccase-catalyzed reactions include quinones, dimers, and oligomers formed through oxidative coupling of phenolic substrates .
Scientific Research Applications
(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid has a wide range of applications in various fields:
Mechanism of Action
(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid catalyzes the oxidation of substrates by transferring electrons from the substrate to molecular oxygen, which is reduced to water . The enzyme contains multiple copper ions that facilitate electron transfer. The active site of laccase includes type I, type II, and type III copper centers, which play distinct roles in the catalytic process .
Comparison with Similar Compounds
- Ascorbate oxidase
- Ceruloplasmin
- Bilirubin oxidase
(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid’s versatility and broad substrate range distinguish it from these related enzymes, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C44H69N11O20 |
---|---|
Molecular Weight |
1072.1 g/mol |
IUPAC Name |
(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C44H69N11O20/c1-7-19(4)34(43(73)55-14-8-9-27(55)44(74)75)54-38(68)22(10-12-28(46)56)49-37(67)23(11-13-29(57)58)48-36(66)21(6)47-39(69)24(15-30(59)60)50-40(70)25(16-31(61)62)51-41(71)26(17-32(63)64)52-42(72)33(18(2)3)53-35(65)20(5)45/h18-27,33-34H,7-17,45H2,1-6H3,(H2,46,56)(H,47,69)(H,48,66)(H,49,67)(H,50,70)(H,51,71)(H,52,72)(H,53,65)(H,54,68)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,74,75)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,33-,34-/m0/s1 |
InChI Key |
AYXDLUGNBPVAHO-VZWDUYIWSA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
sequence |
AVDDDAEQIP |
Synonyms |
Laccase Laccase B Laccase I Laccase II Laccase III Oxidase, p-Diphenol Oxidase, Urishiol p Diphenol Oxidase p-Diphenol Oxidase Urishiol Oxidase |
Origin of Product |
United States |
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